![molecular formula C22H21ClN2OS B2767066 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine CAS No. 941943-05-1](/img/structure/B2767066.png)
1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Compounds with structural similarities to "(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione" are frequently utilized in organic synthesis and chemical reactions. For instance, furans and their derivatives are pivotal in the synthesis of isothiazoles, indicating a broad scope in the creation of heterocyclic compounds which are crucial in drug development and material science (Duan, Perrins, & Rees, 1997). Moreover, methodologies involving microwave-assisted synthesis have shown remarkable efficiency in producing compounds with potential antiinflammatory and antibacterial properties, highlighting the significance of furan derivatives in medicinal chemistry (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Biological Evaluation
Compounds structurally related to "(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione" have been extensively studied for their biological activities. Research has demonstrated their potential as antimicrobial agents, with certain derivatives showing enhanced potency over natural antimicrobial agents like caespitin (van der Schyf, Dekker, Fourie, & Snyckers, 1986). This suggests a promising avenue for developing new antibacterial and antifungal agents.
Material Science and Catalysis
In the realm of material science, furan derivatives are explored for their potential in synthesizing new materials with unique properties. For example, conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups have been synthesized, showcasing the diverse applications of furan derivatives in creating materials with specific electronic and optical properties (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).
Pharmacological Studies
On the pharmacological front, derivatives similar to "(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione" have been evaluated for their interactions with central nervous system receptors, revealing their potential in developing treatments for neurological conditions. Such studies underscore the importance of these compounds in medicinal chemistry and drug discovery efforts (Beduerftig, Weigl, & Wünsch, 2001).
Wirkmechanismus
Target of Action
Similar compounds have shown good antifungal activity with proteins .
Mode of Action
It is suggested that the compound interacts with its target proteins, leading to changes that result in its antifungal activity .
Biochemical Pathways
It is suggested that the compound’s interaction with its target proteins could potentially affect various biochemical pathways, leading to its observed effects .
Result of Action
It is suggested that the compound exhibits significant antifungal activity .
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2-chlorophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-19-9-5-4-8-18(19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSVCYYQSUFFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
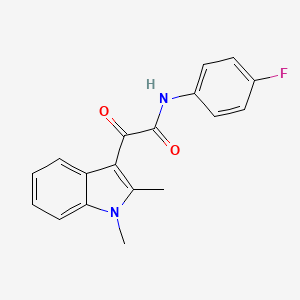
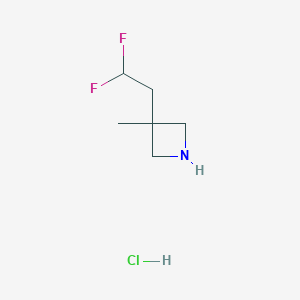
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2766988.png)
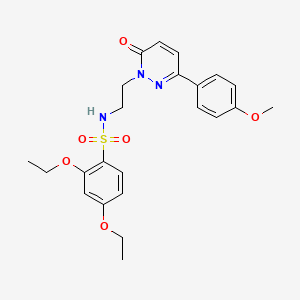

![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)
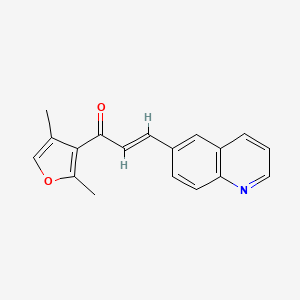
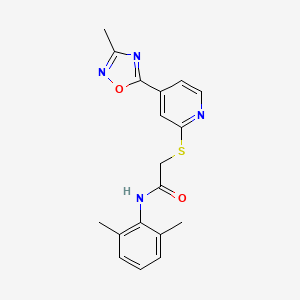
![N-(2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2767006.png)
